molecular formula C9H10O4 B131383 3,4-Dimethoxybenzoic acid CAS No. 93-07-2

3,4-Dimethoxybenzoic acid

Cat. No. B131383
CAS RN: 93-07-2
M. Wt: 182.17 g/mol
InChI Key: DAUAQNGYDSHRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybenzoic acid is a compound that has been studied for its crystal structure using single-crystal X-ray diffraction. The crystallization occurs in a centrosymmetric triclinic space group, and the compound forms hydrogen-bonded dimers across an inversion center .

Synthesis Analysis

The synthesis of compounds related to 3,4-dimethoxybenzoic acid involves various chemical reactions and intermediates. For instance, 3,5-dimethoxy-2,4-difluorobenzoic acid was synthesized from tetrafluorobenzoic acid through a series of reactions including nitration, methoxyl substitution, and reduction . Another related compound, 3,4-dimethyl-2-iodobenzoic acid, was synthesized through a seven-step procedure involving reactions such as chlorination, oximation, and Sandmeyer reaction, with an overall yield of 45.0% . These studies provide insights into the synthetic routes that could potentially be applied to the synthesis of 3,4-dimethoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of 3,4-dimethoxybenzoic acid has been determined to form hydrogen-bonded dimers in its crystal structure . This is a common feature among benzoic acid derivatives, as seen in the crystal structures of other similar compounds, such as 3,4,5-triethoxybenzoic acid and 3,5-dimethoxybenzoic acid .

Chemical Reactions Analysis

The chemical behavior of 3,4-dimethoxybenzoic acid can be inferred from related compounds. For example, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid involves a series of chemical reactions that include nitration, substitution, and reduction . These reactions are indicative of the reactivity of the methoxy and carboxylic acid functional groups, which are also present in 3,4-dimethoxybenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxybenzoic acid can be deduced from its molecular structure and the properties of similar compounds. The presence of methoxy groups is likely to influence its solubility and reactivity. The hydrogen-bonded dimer formation in the crystal structure suggests that 3,4-dimethoxybenzoic acid may have a higher melting point compared to its monomeric counterparts . The synthesis and structural studies of related compounds provide valuable information on the potential behavior of 3,4-dimethoxybenzoic acid in various chemical environments .

Scientific Research Applications

Crystal Structure Analysis

3,4-Dimethoxybenzoic acid has been studied for its crystal structure using single-crystal X-ray diffraction. The crystallization occurs in a specific space group with detailed dimensions and angles, forming hydrogen-bonded dimers. This study provides insights into the molecular structure and bonding characteristics of the compound (Pinkus, Kautz, & Ahobila-Vajjula, 2002).

Synthesis Optimization

Research has focused on optimizing the synthesis of 3,4-dimethoxybenzoic acid. A study used multivariate statistical experimental design and modeling to enhance the yield and control the formation of side products during synthesis from 3,4-dimethoxy acetophenone (Bjørsvik & Norman, 1999).

Antifungal Applications

2,5-Dimethoxybenzoic acid, a related compound, demonstrated significant antifungal properties against postharvest pathogens in strawberry fruits. This suggests potential agricultural applications for similar compounds, including 3,4-dimethoxybenzoic acid (Lattanzio et al., 1996).

Molecular Complex Formation

Studies have explored the formation of molecular complexes with metals like Cu(II), Co(II), La(III), and Nd(III) using 3,4-dimethoxybenzoates. These complexes were characterized for their physico-chemical properties, providing insights into potential applications in materials science and coordination chemistry (Ferenc et al., 2007).

Role in Chemical Synthesis

The compound has been employed in various chemical syntheses, such as the synthesis of 3,4-dimethoxybenzylamine. This demonstrates its utility as a starting material or intermediate in producing other chemically significant compounds (Fang, 2003).

Photochemical Studies

Photochemistry of related compounds like 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) has been studied to understand their behavior in environmental contexts. These studies provide insights into the photolysis and environmental fate of compounds structurally similar to 3,4-dimethoxybenzoic acid (Dallin et al., 2009).

Safety And Hazards

Safety measures include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding dust formation . It is stable and incompatible with strong oxidizing agents .

Future Directions

A 2023 study at SRM Institute of Science and Technology suggests that veratric acid has apoptotic and antiproliferative effects against triple negative breast cancer cells . These effects were substantially increased when polydopamine nanoparticles were used as a sustained release drug carrier . This indicates potential future directions in medical research.

properties

IUPAC Name

3,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUAQNGYDSHRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059077
Record name 3,4-Dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Monohydrate: Odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]
Record name Veratric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19724
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3,4-Dimethoxybenzoic acid

CAS RN

93-07-2
Record name Veratric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veratric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,4-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Veratric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERATRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YY04E7RR4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxybenzoic acid
Reactant of Route 5
3,4-Dimethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3,4-Dimethoxybenzoic acid

Citations

For This Compound
1,920
Citations
A Rajendran, S Sagadevan, JA Lett, GS Kaliaraj… - Chemical Physics …, 2021 - Elsevier
In this paper, we have investigated the antibacterial potentials of organic single crystals, 3,4-dimethoxybenzoic acid (DMBA) grown by the slow evaporation solution growth technique. …
Number of citations: 12 www.sciencedirect.com
KR Bowen, TW Stephens, H Lu, K Satish, D Shan… - Eur Chem Bull, 2013 - Citeseer
Solubility is one of the more important physicochemical properties of crystalline organic compounds as it plays such an important role in many manufacturing processes, including …
Number of citations: 34 citeseerx.ist.psu.edu
AG Pinkus, JA Kautz, P Ahobila-Vajjula - Journal of chemical …, 2002 - Springer
The crystal structure of 3,4-dimethoxybenzoic acid (1) was obtained by single-crystal X-ray diffraction. Crystallization of 1 occurs in the centrosymmetric triclinic space group $$P\bar 1$$ …
Number of citations: 8 link.springer.com
XX Qi, JC Wu, N Ren, CL Zhao, JJ Zhang, GC Zong… - Thermochimica …, 2015 - Elsevier
Four novel lanthanide complexes [Ln(3,4-DMOBA) 3 (H 2 O) 2 ]·H 2 O·C 2 H 5 OH (Ln = Sm(1), Tb(2), Dy(3), Ho(4); 3,4-DMOBA = 3, 4-dimethoxybenzoate) have been hydrothermal …
Number of citations: 11 www.sciencedirect.com
W Ferenc, A Walków-Dziewulska - Collection of Czechoslovak …, 2000 - cccc.uochb.cas.cz
The complexes of light lanthanides with 3,4-dimethoxybenzoic acid, Ln(C 9 H 9 O 4 ) 3 ·4 H 2 O, where Ln = La(III), Ce(III), Pr(III), Nd(III), Sm(III), Eu(III) and Gd(III), have been …
Number of citations: 11 cccc.uochb.cas.cz
W Ferenc, A Walków-Dziewulska - Journal of thermal analysis and …, 2000 - Springer
The complexes of yttrium and heavy lanthanides with 3,4-dimethoxybenzoic acid of the formula: Ln(C 9 H 9 O 4 ) 3 ×n H 2 O, where Ln =Y(III), Tb(III), Dy(III), Ho(III), Er(III), Tm(III), Yb(III) …
Number of citations: 20 link.springer.com
W Ferenc, K Czapla, J Sarzynski, A Zwolinska - Eclética Química, 2007 - SciELO Brasil
Physico-chemical properties of 3,4-dimethoxybenzoates of Co(II), Cu(II), La(III) and Nd(III) were studied. The complexes were obtained as hydrated or anhydrous polycrystalline solids …
Number of citations: 4 www.scielo.br
M Colomina, MV Roux, C Turrion - The Journal of Chemical …, 1981 - Elsevier
The energies of combustion of 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxybenzoic acids have been determined by static-bomb calorimetry. The enthalpies of formation in the crystalline state …
Number of citations: 12 www.sciencedirect.com
JL Simonsen, MG Rau - Journal of the Chemical Society, Transactions, 1918 - pubs.rsc.org
… that the nitration of 5-acetylamino-3 : 4-dimethoxybenzoic acid proceeds exactly as might, be … In view of the fact that both in the case of 2-acetylamino-3 : 4-dimethoxybenzoic acid (IX) …
Number of citations: 1 pubs.rsc.org
T Coleman, RR Chao, JB Bruning, JJ De Voss… - RSC Advances, 2015 - pubs.rsc.org
The cytochrome P450 enzyme CYP199A4, from Rhodopseudomonas palustris strain HaA2, can efficiently demethylate 4-methoxybenzoic acid via hemiacetal formation and …
Number of citations: 28 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.